2-Amino Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The compound is characterized by its molecular formula and a molecular weight of approximately 270.30 g/mol. This compound plays a significant role in scientific research, especially in pharmacokinetics and metabolism studies related to HIV treatments.
2-Amino Nevirapine is derived from Nevirapine, which was originally developed for its antiviral properties. It falls under the category of non-nucleoside reverse transcriptase inhibitors, which are crucial in halting the replication of HIV by targeting the reverse transcriptase enzyme directly. This classification is vital for understanding its mechanism of action and therapeutic applications.
This method has been refined to enhance yield and reduce costs, making it more commercially viable .
The molecular structure of 2-Amino Nevirapine can be represented as follows:
The detailed structural representation can be visualized using chemical drawing software or databases that provide 3D models for better understanding .
2-Amino Nevirapine participates in various chemical reactions typical for amines and aromatic compounds:
These reactions are essential for modifying the compound for research purposes or enhancing its pharmacological properties .
The mechanism of action for 2-Amino Nevirapine primarily involves binding to the HIV-1 reverse transcriptase enzyme. By occupying the enzyme's active site, it inhibits both RNA-dependent and DNA-dependent DNA polymerase activities, effectively blocking the viral replication process. This inhibition is crucial for controlling HIV infections .
The pharmacokinetic profile indicates that Nevirapine, including its derivatives like 2-Amino Nevirapine, undergoes metabolism primarily via the cytochrome P450 enzyme system. This metabolic pathway is significant as it affects the drug's efficacy and safety profile during long-term administration .
These properties are crucial for handling and formulating the compound in laboratory settings .
2-Amino Nevirapine has several applications in scientific research:
The synthesis of 2-amino nevirapine (chemical name: 2-amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one; CAS 284686-15-3) is achieved through targeted reduction of the nitro precursor. The most efficient route involves tin(II) chloride-mediated reduction under acidic conditions, yielding the compound at 86% efficiency. This reaction proceeds in a mixture of hydrochloric acid and acetic acid at ambient temperature (20°C), selectively reducing the nitro group to an amino moiety while preserving the diazepinone core and cyclopropyl substituent [1] [6]. The molecular formula (C₁₅H₁₅N₅O; MW 281.31 g/mol) confirms incorporation of the amino group at the pyridine C2 position, replacing the original hydrogen atom in nevirapine.
Table 1: Synthesis Protocols for 2-Amino Nevirapine Derivatives
Precursor | Reducing Agent | Reaction Conditions | Solvent System | Yield (%) | Reference |
---|---|---|---|---|---|
2-Nitro nevirapine | SnCl₂ | HCl/AcOH, 20°C | Aqueous/organic mix | 86 | [1] |
Halogenated analogs | Pd/C, H₂ | Ethanol, reflux | Alcoholic | 45-65 | [6] |
Alternative synthetic pathways include catalytic hydrogenation (Pd/C, H₂), though these methods show lower yields (45-65%) due to competitive reduction of other sensitive functional groups [6]. Physical characterization reveals a pale yellow crystalline solid with a melting point of 217–220°C (decomposition) and predicted boiling point of 480.8±45.0°C. The compound exhibits limited solubility in polar aprotic solvents like DMF and DMSO, requiring heating for dissolution [6]. Its calculated pKa of 11.67±0.20 indicates moderate basicity, consistent with aromatic amine behavior.
Structural differences between 2-amino nevirapine and nevirapine (C₁₅H₁₄N₄O; MW 266.30 g/mol) significantly influence their biochemical interactions. The electron-donating amino group at the pyridine C2 position alters electron density distribution across the fused heterocyclic system. This modification enhances hydrogen-bonding capacity relative to the parent compound, as confirmed by increased polarity (calculated density: 1.411±0.06 g/cm³ vs. nevirapine's 1.34 g/cm³) [5] [6].
Table 2: Structural and Electronic Comparison of Nevirapine and 2-Amino Nevirapine
Property | Nevirapine | 2-Amino Nevirapine | Biochemical Implication |
---|---|---|---|
Molecular Weight | 266.30 g/mol | 281.31 g/mol | Increased steric bulk |
C2 Functional Group | H | NH₂ | Enhanced H-bond donation capacity |
pKa | 2.7 (pyridone N-H) | 11.67 (amine) | Increased basicity |
LogP (predicted) | 2.5 | 1.8 | Improved hydrophilicity |
HIV-RT Inhibition* | 100% (reference) | 85% (at 10 μM) | Reduced steric compatibility with NNIBP |
*Inhibition data from biochemical assays [7]
Biologically, 2-amino nevirapine retains 85% inhibition of HIV-1 reverse transcriptase (HIV-RT) at 10 μM concentration compared to nevirapine's near-complete inhibition. This modest reduction in potency is attributed to steric interference within the non-nucleoside inhibitor binding pocket (NNIBP), where the amino group potentially disrupts optimal van der Waals contacts with hydrophobic residues (Tyr181, Tyr188) [3] [7]. Metabolic stability assessments indicate altered phase I metabolism pathways, with reduced oxidation at the 12-methyl position (a known toxophore in nevirapine) but increased formation of 2-hydroxy metabolites [7].
While direct crystallographic data for 2-amino nevirapine bound to HIV-RT remains limited, molecular modeling based on nevirapine-RT complexes (PDB entries: 3HVT, 7F2G) provides insights. The amino group induces a 10° reorientation within the NNIBP, displacing the compound approximately 1.2 Å from nevirapine's position. This shift stems from repulsive interactions with Pro236 and favorable hydrogen bonding with Lys101 backbone carbonyl [3] [8]. The binding mode flexibility ("jiggling") observed in diarylpyrimidine inhibitors is constrained in 2-amino nevirapine due to the polar amino group's anchoring effect within the hydrophobic pocket [8].
Spectroscopic characterization includes distinct UV-Vis and FTIR signatures:
Complexation studies using tetrathiocyanatocobalt(II) (TTC) demonstrate analytical utility. At pH 4, 2-amino nevirapine forms a stable complex (stability constant: 2.7 × 10⁴) with absorption maximum at 624.5 nm (ε = 1.16 × 10⁴ L·mol⁻¹·cm⁻¹). This bathochromic shift versus free TTC (λmax 510 nm) confirms coordination through the pyridine nitrogen and amino group, validated by Job's plot analysis [4].
Table 3: Spectroscopic Parameters of 2-Amino Nevirapine Complexes
Technique | Key Parameters | Experimental Conditions | Application |
---|---|---|---|
UV-Vis | λmax 342 nm (ε=12,500 M⁻¹cm⁻¹) | Ethanol | Concentration quantification |
FTIR | 3470, 1635, 1598, 1340 cm⁻¹ | KBr pellet | Functional group identification |
TTC Complexation | λmax 624.5 nm (ε=11,600 M⁻¹cm⁻¹) | pH 4.0 acetate buffer | Spectrophotometric detection |
NMR (predicted) | δ 6.8 (s, 2H, NH₂), 8.3 (d, 1H, H5) | DMSO-d₆ | Structural elucidation |
The compound's stability in solid state is confirmed by thermogravimetric analysis showing decomposition >220°C. In solution (pH 4–7), the complex remains stable for >48 hours, supporting its analytical use in spectrophotometric methods [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7